[5-hydroxy-3,5-dimethyl-4-(2-methylpropyl)-4H-pyrazol-1-yl]-phenylmethanethione
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Overview
Description
[5-hydroxy-3,5-dimethyl-4-(2-methylpropyl)-4H-pyrazol-1-yl]-phenylmethanethione is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a methanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-hydroxy-3,5-dimethyl-4-(2-methylpropyl)-4H-pyrazol-1-yl]-phenylmethanethione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Addition of the Methanethione Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
[5-hydroxy-3,5-dimethyl-4-(2-methylpropyl)-4H-pyrazol-1-yl]-phenylmethanethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methanethione group to a thiol or a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanethione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [5-hydroxy-3,5-dimethyl-4-(2-methylpropyl)-4H-pyrazol-1-yl]-phenylmethanethione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-hydroxy-3,5-dimethyl-4-(2-methylpropyl)-4H-pyrazol-1-yl]-phenylmethanethione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
[5-hydroxy-3,5-dimethyl-4-(2-methylpropyl)-4H-pyrazol-1-yl]-phenylmethanone: Similar structure but with a methanone group instead of methanethione.
[5-hydroxy-3,5-dimethyl-4-(2-methylpropyl)-4H-pyrazol-1-yl]-phenylmethanol: Similar structure but with a methanol group instead of methanethione.
Uniqueness
The uniqueness of [5-hydroxy-3,5-dimethyl-4-(2-methylpropyl)-4H-pyrazol-1-yl]-phenylmethanethione lies in its methanethione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[5-hydroxy-3,5-dimethyl-4-(2-methylpropyl)-4H-pyrazol-1-yl]-phenylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-11(2)10-14-12(3)17-18(16(14,4)19)15(20)13-8-6-5-7-9-13/h5-9,11,14,19H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFVWDTZEHIUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1CC(C)C)(C)O)C(=S)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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